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molecular formula C10H13ClO2 B8287901 4-Chloro1-phenoxy-2-butanol

4-Chloro1-phenoxy-2-butanol

Cat. No. B8287901
M. Wt: 200.66 g/mol
InChI Key: OKVBCEXRAAQUTC-UHFFFAOYSA-N
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Patent
US04609735

Procedure details

To a mixture which contained 282 g. (3 moles) of phenol, one liter of water and 300 ml. of 50% sodium hydroxide was added slowly with stirring at 60° C. 443.36 g. (3.1 moles) of 1,4-dichlorobutanol. Stirring was continued at 60° C. for 16 hr. The resulting mixture was extracted twice with one liter of ether and the combined ether extracts were washed with water to neutrality and dried overnight over sodium sulfate. The dried ether mixture was concentrated to dryness under reduced pressure. The residue was distilled and yielded 435 g. of product which was collected at 135°-138° C./0.05 mm. The product solidified and was recrystallized using pet. ether (60°-110° C.) to give a white crystalline solid which melted at 52°-54° C.
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1,4-dichlorobutanol
Quantity
3.1 mol
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-:8].[Na+].[Cl:10][CH:11](O)[CH2:12][CH2:13][CH2:14]Cl>O>[Cl:10][CH2:11][CH2:12][CH:13]([OH:8])[CH2:14][O:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3 mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
1,4-dichlorobutanol
Quantity
3.1 mol
Type
reactant
Smiles
ClC(CCCCl)O
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted twice with one liter of ether
WASH
Type
WASH
Details
the combined ether extracts were washed with water to neutrality
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried overnight over sodium sulfate
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The dried ether mixture was concentrated to dryness under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled
CUSTOM
Type
CUSTOM
Details
yielded 435 g
CUSTOM
Type
CUSTOM
Details
of product which was collected at 135°-138° C./0.05 mm
CUSTOM
Type
CUSTOM
Details
was recrystallized
CUSTOM
Type
CUSTOM
Details
pet. ether (60°-110° C.)
CUSTOM
Type
CUSTOM
Details
to give a white crystalline solid which melted at 52°-54° C.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
ClCCC(COC1=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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